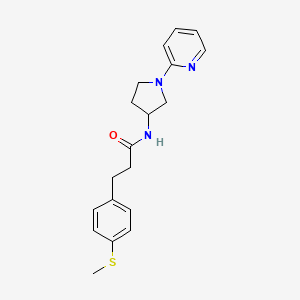
2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions with acids, bases, or other nucleophiles. The methoxy and methylthio groups could potentially be involved in substitution reactions. The tosyl group is often used as a leaving group in substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Imidazole derivatives, including those with methoxyphenyl groups, are synthesized and characterized for their spectral properties and biological activities. The structural and spectral characterization, including 1H, 13C NMR, and FT-IR analyses, lays the foundation for understanding their applications in medicinal chemistry due to their extensive biological activities such as antimicrobial and anticancer properties (P. Ramanathan, 2017).
Corrosion Inhibition
Imidazole derivatives with methoxyphenyl groups have been explored for their corrosion inhibition efficacy. The notable performance of these compounds in protecting metals against corrosion, alongside their adsorption characteristics, suggests their utility in materials science and industrial applications (M. Prashanth et al., 2021).
Antifungal and Antimicrobial Activity
Research indicates that certain imidazole derivatives exhibit significant antifungal and antimicrobial activities. The structure-activity relationship of these compounds, influenced by their electron-donating and withdrawing substituents, underpins their potential as pharmacological agents (M. Macías et al., 2018).
Quantum Chemical Studies
Quantum chemical studies on imidazole derivatives, including those incorporating methoxyphenyl groups, reveal their electronic properties and reactive characteristics. These insights contribute to the development of new materials with potential applications in electronics and as NLO (non-linear optical) materials (Renjith Thomas et al., 2018).
Anticancer Potential
Imidazole derivatives have been evaluated for their anticancer potential, with some compounds showing promising activity against various cancer cell lines. The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them attractive candidates for chemotherapy (G. Sharma et al., 2014).
Safety and Hazards
As with any chemical compound, handling “2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It’s suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This could potentially disrupt the normal functioning of the cells, leading to various downstream effects.
Biochemical Pathways
The compound may affect energy metabolism by decreasing related enzyme activities in the tricarboxylic acid cycle . This could potentially disrupt the energy production in cells, leading to various physiological changes.
Result of Action
The compound has been shown to exhibit antifungal activity against Aspergillus niger . It may induce oxidative stress in fungi, leading to changes in reactive oxygen species, the content of malondialdehyde, the total antioxidant capacity, the content of glutathione, and the kinase of oxidative reactive .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-methylphenyl)sulfonyl-4-methylsulfanyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-4-10-15(11-5-12)25(21,22)18-17(24-3)19-16(20-18)13-6-8-14(23-2)9-7-13/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRUYABUHNISGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2858979.png)
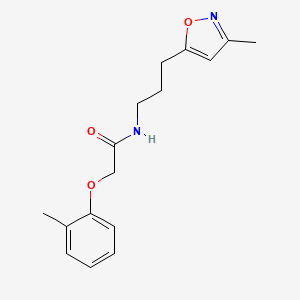
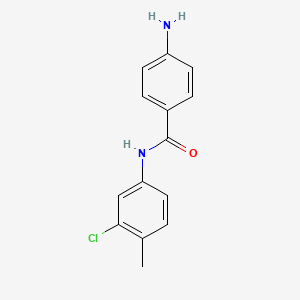
![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)
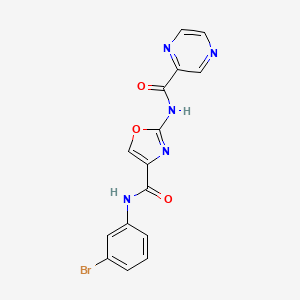
![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)
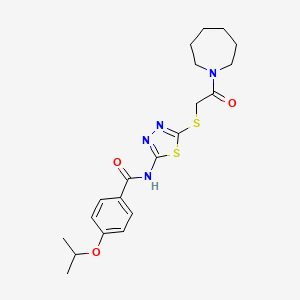
![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)


![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)
![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)
